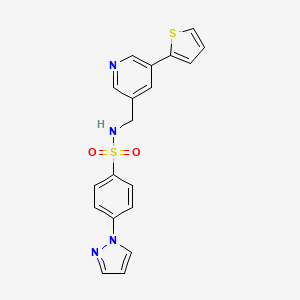
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .
Synthesis Analysis
The synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline involves various methods. One of the methods involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of this compound is 261.63 .Physical And Chemical Properties Analysis
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 261.63 . It is stored in an inert atmosphere at 2-8°C .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including those with methoxy and chloro substituents, are recognized for their effectiveness in preventing metallic corrosion. They adsorb on metallic surfaces and form stable chelating complexes, which inhibits corrosion. This property is attributed to the high electron density from π-electrons and non-bonding electrons, making them crucial in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Antituberculosis Activity
Certain quinoline derivatives show potential in combating Mycobacterium tuberculosis. The presence of chloro, methyl, or methoxy groups on these compounds enhances their antituberculosis activity, making them promising candidates for developing new antitubercular drugs (Jaso, Zarranz, Aldana, & Monge, 2005).
Pharmaceutical Applications
Quinoline compounds, with various substituents including methoxy and chloro, have potential in pharmaceutical applications. They can be synthesized using methods like rhodium-catalyzed oxidative annulation, making them accessible for drug development (Wang, Ding, Zheng, Bao, & Peng, 2018).
Antiviral Properties
Quinoline derivatives, especially those with methoxy and chloro groups, have shown significant potency against viruses like SARS-CoV-2. Their selectivity and low cytotoxicity make them valuable in antiviral research (Seliem et al., 2021).
Optical and Morphological Studies
Quinoline compounds with trifluoromethyl groups, such as 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, exhibit interesting optical properties. These properties are significant in materials science for developing novel materials with specific photoluminescent characteristics (Rajalakshmi & Palanisami, 2020).
Safety and Hazards
将来の方向性
Trifluoromethylpyridine and its derivatives, including 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Quinoline derivatives have been known to influence various biochemical pathways, depending on their specific targets .
特性
IUPAC Name |
2-chloro-7-methoxy-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(11(13,14)15)5-10(12)16-9(7)4-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHTVHQIKXGDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2697528.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2697529.png)
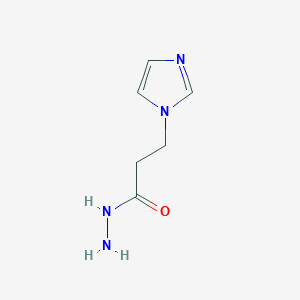
![1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2697533.png)
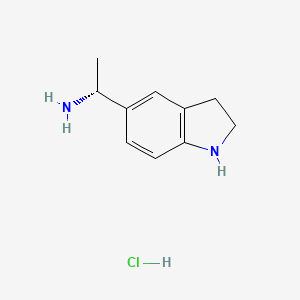
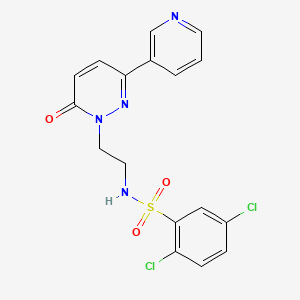
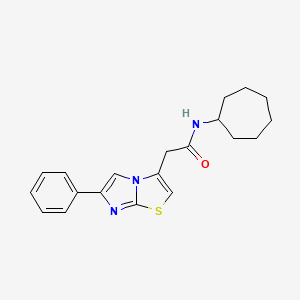
![2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2697538.png)
![4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2697541.png)

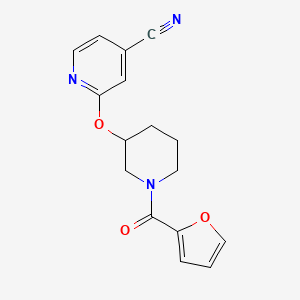
![(3,4-dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2697548.png)
![3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B2697549.png)
